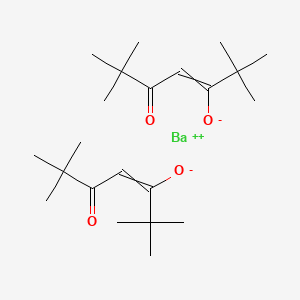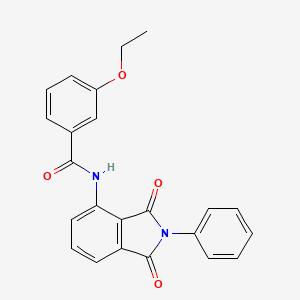
2'-Deoxyadenosine; Deoxyadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5S)-5-(6-AMINOPURIN-9-YL)-2-(HYDROXYMETHYL)OXOLAN-3-OL is a nucleoside analog that plays a crucial role in various biological processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-5-(6-AMINOPURIN-9-YL)-2-(HYDROXYMETHYL)OXOLAN-3-OL typically involves the following steps:
Glycosylation Reaction: The initial step involves the glycosylation of a suitable sugar derivative with a purine base. This reaction is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions.
Hydrolysis: The glycosylated product is then subjected to hydrolysis to remove protecting groups, yielding the desired nucleoside analog.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions followed by purification using chromatographic techniques. The process is optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with various functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced nucleoside analogs.
Substitution: Formation of substituted purine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex nucleoside analogs.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its role in DNA and RNA synthesis.
- Used in studies related to nucleotide metabolism and enzyme interactions.
Medicine:
- Explored for its potential as an antiviral and anticancer agent.
- Studied for its ability to inhibit specific enzymes involved in nucleic acid synthesis.
Industry:
- Utilized in the production of pharmaceuticals and diagnostic reagents.
- Employed in the synthesis of labeled nucleosides for research purposes.
作用机制
The mechanism of action of (2S,5S)-5-(6-AMINOPURIN-9-YL)-2-(HYDROXYMETHYL)OXOLAN-3-OL involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of DNA and RNA, leading to inhibition of replication and transcription processes. This compound targets enzymes such as DNA polymerase and reverse transcriptase, disrupting their activity and thereby exerting its effects.
相似化合物的比较
Adenosine: A naturally occurring nucleoside with a similar structure.
2’-Deoxyadenosine: A deoxyribonucleoside analog.
Vidarabine: An antiviral nucleoside analog.
Comparison:
Adenosine: Unlike (2S,5S)-5-(6-AMINOPURIN-9-YL)-2-(HYDROXYMETHYL)OXOLAN-3-OL, adenosine is naturally occurring and plays a role in cellular energy transfer.
2’-Deoxyadenosine: Similar in structure but lacks the hydroxymethyl group, affecting its incorporation into DNA.
Vidarabine: Shares antiviral properties but differs in its sugar moiety, which impacts its pharmacokinetics and mechanism of action.
This detailed article provides a comprehensive overview of (2S,5S)-5-(6-AMINOPURIN-9-YL)-2-(HYDROXYMETHYL)OXOLAN-3-OL, covering its synthesis, reactions, applications, mechanism, and comparison with similar compounds
属性
分子式 |
C10H13N5O3 |
|---|---|
分子量 |
251.24 g/mol |
IUPAC 名称 |
(2S,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5?,6-,7-/m0/s1 |
InChI 键 |
OLXZPDWKRNYJJZ-BYRXKDITSA-N |
手性 SMILES |
C1[C@H](O[C@H](C1O)CO)N2C=NC3=C(N=CN=C32)N |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[2-(Benzyloxy)phenyl]methyl}hydrazine](/img/structure/B12451147.png)

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide](/img/structure/B12451158.png)
![3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B12451161.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-N~2~-methylglycinamide](/img/structure/B12451162.png)


![N'-[bis(4-chlorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B12451193.png)
![3-[([1,1'-Biphenyl]-4-yl)oxy]aniline](/img/structure/B12451198.png)
![2-{[(2E)-3-Phenylprop-2-EN-1-YL]amino}ethanol hydrochloride](/img/structure/B12451200.png)
![8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol](/img/structure/B12451205.png)
![N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B12451213.png)
![methyl 4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzoate](/img/structure/B12451224.png)
![2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B12451225.png)
